

# BUR1 function in cell cycle progression

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An In-depth Technical Guide on the Core Function of **BUR1** in Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

## Abstract

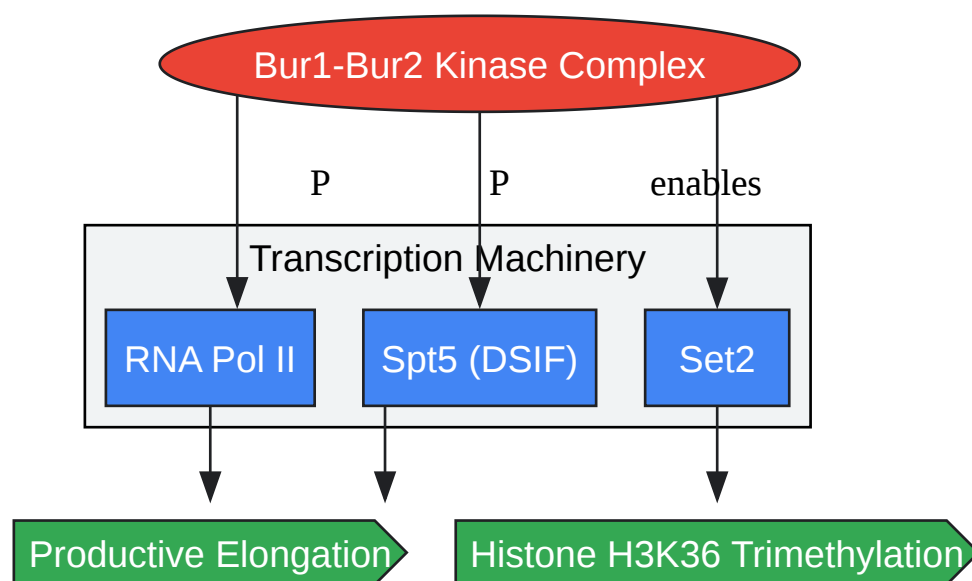
The **Bur1** protein kinase, a cyclin-dependent kinase (CDK) in *Saccharomyces cerevisiae* and a homolog of human Cdk9, plays a pivotal, multifaceted role in the orchestration of cell cycle progression. While historically recognized for its function in regulating transcription elongation, recent evidence has illuminated its critical involvement in the G1/S transition, the DNA replication stress response, and histone modification pathways. This technical guide provides a comprehensive overview of **Bur1**'s functions, detailing the signaling pathways it governs, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its mechanisms. This document is intended to serve as a core resource for researchers investigating cell cycle control and for professionals in drug development targeting CDK pathways.

## The Canonical Role of Bur1: A Master Regulator of Transcription Elongation

The **Bur1** kinase, in complex with its cyclin partner Bur2, is fundamentally involved in the regulation of mRNA synthesis by RNA Polymerase II (Pol II).<sup>[1][2]</sup> This complex is a key player in the transition from transcription initiation to productive elongation.

The primary mechanisms of **Bur1**-Bur2 in this process include:

- Phosphorylation of the RNA Pol II C-terminal Domain (CTD): The **Bur1-Bur2** complex phosphorylates the repetitive YSPTSPS motif within the CTD of Rpb1, the largest subunit of Pol II.[1][3] This phosphorylation is crucial for the recruitment of various factors required for elongation and mRNA processing.
- Phosphorylation of Elongation Factors: **Bur1** targets other key elongation factors, most notably Spt5 (a subunit of the DSIF complex).[4] Phosphorylation of Spt5 by **Bur1** promotes the recruitment of the Paf1 complex, which is essential for subsequent histone modifications and efficient elongation.
- Regulation of Histone Modifications: **Bur1** activity is directly linked to co-transcriptional histone modifications. It is required for the proper methylation of histone H3 on lysine 36 (H3K36) by the methyltransferase Set2. Specifically, **Bur1** kinase activity is necessary for the transition from di-methylated to tri-methylated H3K36, a hallmark of actively transcribed gene bodies.



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Fig. 1: **Bur1**'s core role in transcription elongation.

## BUR1 in G1/S Cell Cycle Progression: A Nexus for Growth Signaling

A critical, more recently defined role for **Bur1** is its function in promoting progression through the G1 phase of the cell cycle. This function links nutrient sensing and growth signaling pathways directly to the core cell cycle machinery. Mutants of **BUR1** exhibit a significant delay in the G1 phase, highlighting its essential role in this transition.

This G1 control is mediated through a signaling network that operates in concert with the Target of Rapamycin Complex 1 (TORC1), a central regulator of cell growth in response to nutrient availability.

The key components of this pathway are:

- **Parallel Signaling:** **Bur1** and TORC1 act in parallel pathways to control G1 progression. Genetic evidence shows that mutations in **BUR1** lead to sensitivity to the TORC1 inhibitor rapamycin, and double mutants show synthetic growth defects.
- **Convergence on Sch9:** Both **Bur1** and TORC1 converge on the kinase Sch9, a key effector of TORC1 signaling. Both kinases directly phosphorylate Sch9 at distinct and common sites, leading to its full activation.
- **Regulation of Whi5:** Activated Sch9, along with the G1 cyclin-CDK complex Cln3-Cdc28, promotes the phosphorylation and subsequent nuclear export of Whi5. Whi5 is a transcriptional repressor that inhibits the SBF and MBF transcription factors, which are responsible for expressing a large suite of genes required for S phase entry.
- **G1/S Transition:** The export of Whi5 from the nucleus de-represses G1/S target genes, triggering the transition into S phase.

Fig. 2: **BUR1** and TORC1 signaling in G1/S progression.

## Quantitative Data: Cell Cycle Arrest Phenotypes

Mutations in **BUR1** lead to a measurable accumulation of cells in the G1 phase of the cell cycle. This effect is exacerbated in combination with mutations affecting vacuole inheritance, which also impinges on the TORC1 pathway.

Yeast Strain Genotype	% of Cells in G1 Phase (1N DNA)	% of Cells in G2/M Phase (2N DNA)	Reference
Wild-Type (WT)	~45%	~55%	
bur1-ΔC	~46%	~54%	
vac17Δ	~48%	~52%	
bur1-ΔC vac17Δ	~60% (p < 0.01)	~40%	
bur1-267	Increased G1 population	Decreased G2/M population	

Note: Values are approximate and represent the trends observed in flow cytometry experiments. The **bur1-ΔC** allele refers to a deletion of the C-terminal tail, while **bur1-267** is another mutant allele. **vac17Δ** is a vacuole inheritance mutant.

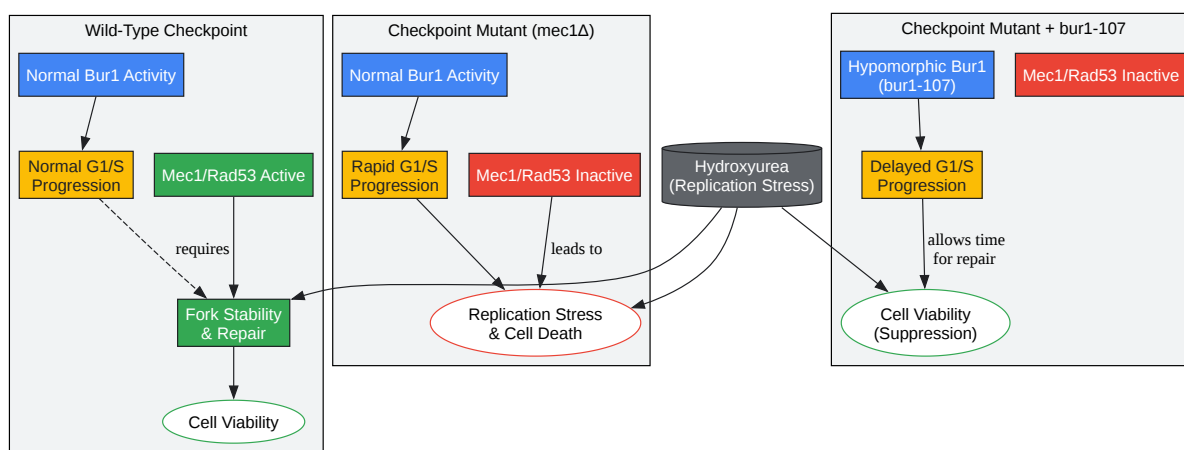
## BUR1 in the DNA Replication Stress Response

**Bur1** also plays a complex role in maintaining genome stability, particularly when cells encounter replication stress. This function appears to be linked to its role in driving the G1-to-S phase transition.

Recent studies have revealed a surprising genetic interaction:

- **Suppression of Checkpoint Mutant Sensitivity:** A hypomorphic (partially functional) allele of **BUR1**, **bur1-107**, suppresses the sensitivity of checkpoint-deficient mutants (e.g., **mec1Δ** or **rad53Δ**) to the replication stress-inducing drug hydroxyurea (HU).
- **A "Detrimental" Role:** This suggests that in the absence of a functional DNA damage checkpoint, the normal, robust activity of **Bur1** in pushing cells from G1 into S phase is actually harmful. The rapid transition may not allow sufficient time for repair, leading to replication fork collapse and cell death in checkpoint-compromised cells.
- **Interaction with RPA:** The **Bur1-Bur2** complex physically interacts with Replication Protein A (RPA), the eukaryotic single-stranded DNA-binding protein that is a central player in DNA

replication, repair, and damage signaling. This physical link underscores a direct role for **Bur1** at the interface of transcription and DNA maintenance.



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Fig. 3: Logical model of **BUR1**'s role in replication stress.

## Key Experimental Protocols

The functions of **Bur1** have been elucidated through a combination of genetic, biochemical, and cell biological assays.

## Flow Cytometry for Cell Cycle Analysis

This technique is used to quantify the proportion of cells in different cell cycle phases based on DNA content.

- Objective: To determine if **bur1** mutants accumulate in a specific phase of the cell cycle.
- Methodology:
  - Cell Culture: Grow yeast strains (e.g., Wild-Type, **bur1-267**) in appropriate liquid media (e.g., YPD) to logarithmic phase.
  - Cell Fixation: Harvest approximately  $1 \times 10^7$  cells by centrifugation and fix them in 70% ethanol overnight at 4°C. This permeabilizes the cells and preserves their state.
  - RNase Treatment: Rehydrate cells in a buffer (e.g., 50 mM sodium citrate) and treat with RNase A (e.g., 0.25 mg/mL) for 2-4 hours at 37°C to degrade RNA, which would otherwise be stained.
  - DNA Staining: Add a fluorescent DNA intercalating agent, such as Propidium Iodide (PI) or SYTOX Green, to the cell suspension.
  - Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of individual cells is proportional to their DNA content. A histogram of fluorescence intensity will show two distinct peaks: a 1N peak (G1 phase) and a 2N peak (G2/M phase), with S-phase cells distributed between them.

## In Vitro Kinase Assay

This assay directly tests if a kinase can phosphorylate a putative substrate.

- Objective: To determine if **Bur1** directly phosphorylates Sch9.
- Methodology:
  - Kinase Purification: Immunoprecipitate the **Bur1-Bur2** complex from yeast lysates using an antibody against a tagged version of **Bur1** (e.g., HA-**Bur1**). The complex is typically kept bound to protein A/G beads.
  - Substrate Purification: Express and purify the substrate protein (e.g., GST-Sch9) from *E. coli*.

- Kinase Reaction: Combine the immunoprecipitated **Bur1** kinase, the purified Sch9 substrate, and a kinase reaction buffer containing ATP. Crucially, the ATP is radiolabeled with  $^{32}\text{P}$  on the gamma phosphate ( $\gamma\text{-}^{32}\text{P}\text{-ATP}$ ).
- Incubation: Incubate the reaction at  $30^\circ\text{C}$  for a set time (e.g., 30 minutes). If **Bur1** is an active kinase for Sch9, it will transfer the  $^{32}\text{P}$  from ATP onto serine or threonine residues of Sch9.
- Detection: Stop the reaction and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane and expose it to X-ray film or a phosphorimager. A radioactive band at the molecular weight of Sch9 indicates direct phosphorylation by **Bur1**.

## Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the in vivo association of a protein with specific DNA regions.

- Objective: To assess if **Bur1** is physically located on actively transcribed genes or to measure the level of H3K36 trimethylation at these genes.
- Methodology:
  - Cross-linking: Treat living yeast cells with formaldehyde to create covalent cross-links between proteins and DNA, freezing their interactions in place.
  - Cell Lysis and Sonication: Lyse the cells and shear the chromatin into small fragments (200-500 bp) using sonication.
  - Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-**Bur1**) or a specific histone modification (e.g., anti-H3K36me3). The antibody-protein-DNA complexes are captured on beads.
  - Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the specifically bound complexes.
  - Reverse Cross-links: Reverse the formaldehyde cross-links by heating. Degrade proteins with proteinase K.
  - DNA Purification: Purify the immunoprecipitated DNA.

- Analysis: Quantify the amount of specific DNA sequences (e.g., the promoter or open reading frame of a specific gene) in the purified sample using quantitative PCR (qPCR). An enrichment compared to a control immunoprecipitation (e.g., with non-specific IgG) indicates association.

## Conclusion and Implications for Drug Development

The **Bur1** kinase is far more than a simple transcription factor. It is a critical integrator of cellular signals, linking transcriptional output with cell cycle commitment and genome integrity. Its role in the G1/S transition via the TORC1/Sch9 pathway highlights a direct mechanism for coupling cell growth signals to cell division. Furthermore, its intricate relationship with the DNA damage response machinery suggests that its activity must be precisely modulated to ensure cell survival under stress.

Given that **Bur1** is the yeast homolog of human Cdk9—a component of P-TEFb and a target of interest in cancer therapy—this detailed understanding of its function is highly relevant. Cdk9 inhibitors are being explored for their ability to halt transcription of key oncogenes. The finding that **Bur1**/Cdk9 activity can be detrimental in checkpoint-compromised cells—a common feature of cancers—opens up new avenues for therapeutic strategies. Targeting Cdk9 could not only inhibit transcription but also potentially exploit synthetic lethal relationships with existing checkpoint inhibitor drugs, providing a powerful combination therapy approach. Future research should focus on further dissecting the substrates of **Bur1** in these diverse pathways to refine our understanding and enhance the specificity of therapeutic interventions.

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